molecular formula C13H19NOS B14536844 N-Butyl-N-(5-methylthiophen-2-yl)cyclopropanecarboxamide CAS No. 62223-33-0

N-Butyl-N-(5-methylthiophen-2-yl)cyclopropanecarboxamide

Cat. No.: B14536844
CAS No.: 62223-33-0
M. Wt: 237.36 g/mol
InChI Key: YHYBUOZKBVXDDO-UHFFFAOYSA-N
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Description

N-Butyl-N-(5-methylthiophen-2-yl)cyclopropanecarboxamide: is a chemical compound that belongs to the class of cyclopropanecarboxamides It features a cyclopropane ring attached to a carboxamide group, with a butyl group and a 5-methylthiophen-2-yl group as substituents

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Butyl-N-(5-methylthiophen-2-yl)cyclopropanecarboxamide typically involves the reaction of cyclopropanecarboxylic acid with N-butylamine and 5-methylthiophene-2-carboxylic acid chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the amide bond.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps such as recrystallization or chromatography may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: N-Butyl-N-(5-methylthiophen-2-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The amide group can be reduced to an amine under appropriate conditions.

    Substitution: The butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.

    Substitution: Alkyl halides or aryl halides in the presence of a strong base like sodium hydride (NaH) can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted cyclopropanecarboxamides.

Scientific Research Applications

N-Butyl-N-(5-methylthiophen-2-yl)cyclopropanecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-Butyl-N-(5-methylthiophen-2-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • N-Butyl-2-methyl-N-(5-methylthiophen-2-yl)propanamide
  • tert-Butyl N-(5-methylthiophen-2-yl)carbamate

Comparison: N-Butyl-N-(5-methylthiophen-2-yl)cyclopropanecarboxamide is unique due to its cyclopropane ring, which imparts distinct steric and electronic properties compared to similar compounds. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

62223-33-0

Molecular Formula

C13H19NOS

Molecular Weight

237.36 g/mol

IUPAC Name

N-butyl-N-(5-methylthiophen-2-yl)cyclopropanecarboxamide

InChI

InChI=1S/C13H19NOS/c1-3-4-9-14(13(15)11-6-7-11)12-8-5-10(2)16-12/h5,8,11H,3-4,6-7,9H2,1-2H3

InChI Key

YHYBUOZKBVXDDO-UHFFFAOYSA-N

Canonical SMILES

CCCCN(C1=CC=C(S1)C)C(=O)C2CC2

Origin of Product

United States

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